molecular formula C10H13FN2O B3012444 N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine CAS No. 2200612-87-7

N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine

Cat. No.: B3012444
CAS No.: 2200612-87-7
M. Wt: 196.225
InChI Key: HGRWOVFVFUTUDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyridine ring substituted with a methyl group and an amine group, along with a fluorinated oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine typically involves multiple steps, starting with the preparation of the fluorinated oxolane ring and the pyridine derivative. One common method involves the reaction of 4-methylpyridin-2-amine with a fluorinated oxolane precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine or pyridine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or oxolane rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine or oxolane compounds.

Scientific Research Applications

N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism by which N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a fluorinated oxolane ring and a substituted pyridine ring, which imparts distinct chemical and biological properties.

Biological Activity

N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a fluorinated oxolane moiety. The presence of the fluorine atom may enhance the compound's lipophilicity and biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • Cholinesterase Inhibition : Compounds derived from pyridine have been studied for their ability to inhibit cholinesterases, enzymes that break down acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
  • Nitric Oxide Synthase (iNOS) Inhibition : Related compounds have shown promise as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory responses. Inhibition of iNOS can reduce excessive nitric oxide production linked to various inflammatory diseases .

1. Cholinergic Activity

Studies have highlighted that derivatives of 4-methylpyridin-2-amine exhibit significant cholinesterase inhibitory activity. For example, compounds synthesized in related studies demonstrated IC50 values comparable to established inhibitors like tacrine, indicating potential use in treating cognitive disorders .

2. Anti-inflammatory Properties

The anti-inflammatory potential of this compound may be attributed to its ability to inhibit iNOS. This inhibition is particularly relevant in models of sepsis and other inflammatory conditions where iNOS expression is upregulated .

Table 1: Summary of Biological Activities

Activity TypeCompoundIC50 ValueReference
Cholinesterase InhibitionTacrine0.5 µM
Cholinesterase Inhibition4-MethylpyridinSimilar to Tacrine
iNOS InhibitionN-(4-fluorooxolan)Not specified

Case Study: In Vivo Efficacy

In a study involving animal models, a related compound demonstrated significant efficacy in reducing inflammation through iNOS inhibition following lipopolysaccharide (LPS) administration. The biodistribution studies indicated preferential accumulation in inflamed tissues, suggesting targeted therapeutic effects .

Properties

IUPAC Name

N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c1-7-2-3-12-10(4-7)13-9-6-14-5-8(9)11/h2-4,8-9H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRWOVFVFUTUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2COCC2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.